molecular formula C17H11F3O2 B1301903 3-[[4-(Trifluoromethyl)phenyl]methylidene]chromen-4-one

3-[[4-(Trifluoromethyl)phenyl]methylidene]chromen-4-one

Cat. No.: B1301903
M. Wt: 304.26 g/mol
InChI Key: QQQRPLKCVLQRMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[4-(Trifluoromethyl)phenyl]methylidene]chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a chromen-4-one core. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(Trifluoromethyl)phenyl]methylidene]chromen-4-one typically involves the condensation of 4-(trifluoromethyl)benzaldehyde with 2,3-dihydro-4H-chromen-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[[4-(Trifluoromethyl)phenyl]methylidene]chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

3-[[4-(Trifluoromethyl)phenyl]methylidene]chromen-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[[4-(Trifluoromethyl)phenyl]methylidene]chromen-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)phenylacetic acid
  • 4-(trifluoromethyl)phenol
  • 3-(2-thienylmethylidene)chroman-4-one

Uniqueness

Compared to similar compounds, 3-[[4-(Trifluoromethyl)phenyl]methylidene]chromen-4-one stands out due to its unique combination of a trifluoromethyl group and a chromen-4-one core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H11F3O2

Molecular Weight

304.26 g/mol

IUPAC Name

3-[[4-(trifluoromethyl)phenyl]methylidene]chromen-4-one

InChI

InChI=1S/C17H11F3O2/c18-17(19,20)13-7-5-11(6-8-13)9-12-10-22-15-4-2-1-3-14(15)16(12)21/h1-9H,10H2

InChI Key

QQQRPLKCVLQRMZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC=C3O1

Origin of Product

United States

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